molecular formula C6H10BN3O2 B1439147 (2-(Dimethylamino)pyrimidin-5-yl)boronic acid CAS No. 756817-82-0

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Cat. No.: B1439147
CAS No.: 756817-82-0
M. Wt: 166.98 g/mol
InChI Key: JHGMROYFIMQNCI-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H10BN3O2 It is a boronic acid derivative containing a pyrimidine ring substituted with a dimethylamino group at the 2-position and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-(dimethylamino)pyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is unique due to its combination of a dimethylamino group and a boronic acid group on a pyrimidine ring. This structure provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

[2-(dimethylamino)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMROYFIMQNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666363
Record name [2-(Dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756817-82-0
Record name [2-(Dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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